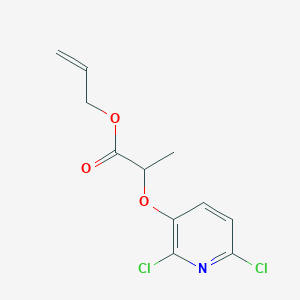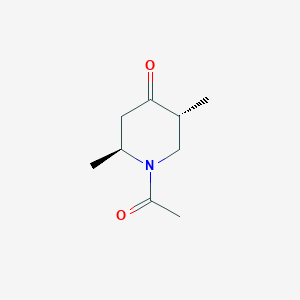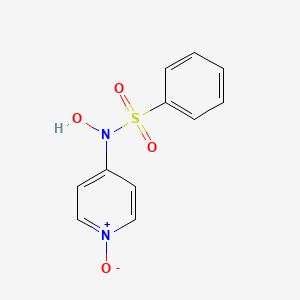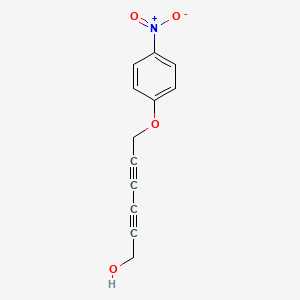
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7NO4 It is characterized by the presence of a nitrophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 4-nitrophenol with hexa-2,4-diyn-1-ol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA makes it a potential candidate for therapeutic applications. The pathways involved may include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Nitrophenoxy)hexa-2,4-diyn-1-OL
- 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL
- 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL
Uniqueness
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and interaction with biological targets. The presence of the diyn-1-ol backbone also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
62706-82-5 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
6-(4-nitrophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9NO4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,9-10H2 |
InChI Key |
AHQBHMPWHXRYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


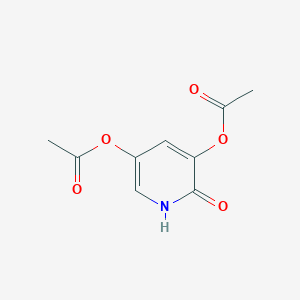
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
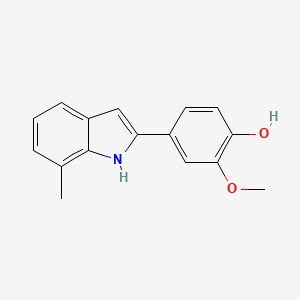
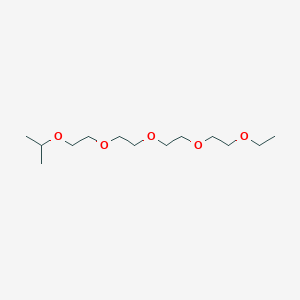
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

